molecular formula C20H22ClN3O3 B4819408 4-(2-chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinecarboxamide

4-(2-chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinecarboxamide

Cat. No.: B4819408
M. Wt: 387.9 g/mol
InChI Key: IORKCCVLLWCMKV-UHFFFAOYSA-N
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Description

4-(2-chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, a benzodioxin moiety, and a chlorobenzyl group, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinecarboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes:

    Formation of the Benzodioxin Moiety: This step involves the cyclization of catechol derivatives with appropriate aldehydes under acidic conditions to form the benzodioxin ring.

    Piperazine Ring Formation: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Amidation: The final step involves the coupling of the piperazine derivative with the benzodioxin intermediate using carbodiimide coupling agents to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the chlorobenzyl group, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Chlorobenzyl halides with nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs depending on the reagents and conditions used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(2-chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinecarboxamide analogs: Compounds with similar structures but different substituents on the benzodioxin or piperazine rings.

    Benzodioxin derivatives: Compounds containing the benzodioxin moiety but with different functional groups.

    Piperazine derivatives: Compounds with the piperazine ring but different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

4-[(2-chlorophenyl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3/c21-17-4-2-1-3-15(17)14-23-7-9-24(10-8-23)20(25)22-16-5-6-18-19(13-16)27-12-11-26-18/h1-6,13H,7-12,14H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORKCCVLLWCMKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2-chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinecarboxamide
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4-(2-chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinecarboxamide
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4-(2-chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinecarboxamide
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4-(2-chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinecarboxamide
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4-(2-chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinecarboxamide
Reactant of Route 6
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4-(2-chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinecarboxamide

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